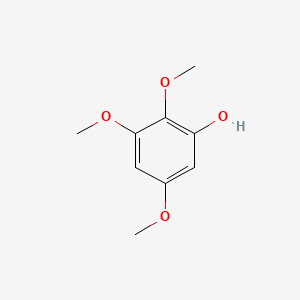

2,3,5-Trimethoxyphenol

Description

Overview of Substituted Phenols in Organic Chemistry

Substituted phenols are a class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of a phenol (B47542) molecule have been replaced by other functional groups. britannica.com These substitutions can significantly alter the physical and chemical properties of the parent phenol molecule. libretexts.org

The hydroxyl group of a phenol is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. britannica.com The presence of additional substituents can further influence the reactivity and regioselectivity of these reactions. For instance, electron-donating groups enhance the ring's reactivity, while electron-withdrawing groups decrease it. libretexts.org

The acidity of phenols is another key characteristic influenced by substituents. Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. libretexts.orgucalgary.ca Electron-withdrawing groups, particularly at the ortho and para positions, can further increase the acidity of the phenol. libretexts.org

The synthesis of substituted phenols can be achieved through various methods, including the hydroxylation of arylboronic acids, the hydrolysis of O-arylsulfonates, and copper-catalyzed reactions of aryl halides. organic-chemistry.org

Academic Significance and Research Trajectories for Trimethoxyphenol Derivatives

Trimethoxyphenol derivatives, including 2,3,5-Trimethoxyphenol, are a subject of growing interest in the scientific community. Research has explored their potential in various applications, from material science to medicinal chemistry.

One significant area of research is the use of trimethoxyphenols as precursors in the synthesis of other valuable compounds. For example, this compound is a key intermediate in the production of 2,3,5-trimethylbenzoquinone (TMBQ), a crucial component in the synthesis of Vitamin E. researchgate.netresearchgate.net The oxidation of 2,3,5-trimethylphenol (B45783) to TMBQ has been a focus of numerous studies, with researchers exploring various catalysts and reaction conditions to optimize the yield and selectivity of this conversion. researchgate.netresearchgate.net

Furthermore, trimethoxyphenol derivatives have been investigated for their antioxidant properties. researchgate.net The arrangement of methoxy (B1213986) groups on the phenolic ring can influence the compound's ability to scavenge free radicals. Some studies have also explored the use of these compounds in the development of new materials, such as phthalocyanines with specific spectral and luminescent properties. researchgate.net

The synthesis of various trimethoxyphenol isomers and their derivatives is an active area of research. For instance, 2,3,4-trimethoxyphenol (B18163) has been used as a starting material in the concise synthesis of (±)-antroquinonol, a bioactive compound found in a rare mushroom. rsc.org Additionally, 3,4,5-trimethoxyphenol (B152058) has been isolated from natural sources like Gmelina arborea and has shown potential pharmacological activities. horizonepublishing.com

Identification of Knowledge Gaps and Future Research Directions Pertaining to this compound

Despite the growing body of research, there are still significant knowledge gaps concerning this compound. While its role as a precursor for TMBQ is well-established, a deeper understanding of its own biological activities and potential applications is needed.

Future research should focus on several key areas:

Comprehensive Biological Profiling: A thorough investigation into the pharmacological and toxicological properties of this compound is warranted. While some studies have touched upon its toxicity, a more comprehensive understanding is necessary for any potential therapeutic applications. ontosight.ai

Exploration of Novel Synthetic Routes: Developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives is a crucial research direction. This includes the exploration of novel catalysts and reaction pathways.

Investigation of its Role in Environmental and Biological Systems: The detection of 2,3,5-trimethylphenol in groundwater and its potential as a biomarker for certain food products suggests a need for further research into its environmental fate and its interactions within biological systems. foodb.camdpi.com

Elucidation of Structure-Activity Relationships: A systematic study of how the substitution pattern of methoxy groups on the phenol ring affects the chemical and biological properties of trimethoxyphenol isomers would provide valuable insights for the design of new functional molecules.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12O | ontosight.ai |

| Molecular Weight | 136.19 g/mol | ontosight.ai |

| Melting Point | 92-96 °C | ontosight.aichemicalbook.com |

| Boiling Point | 230-234 °C | ontosight.aichemicalbook.com |

| Appearance | White to off-white powder/Beige fibers | chemicalbook.comnih.gov |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone | ontosight.aifoodb.ca |

| pKa | ~10 |

Synonyms for this compound

| Synonym | Source |

| Isopseudocumenol | ontosight.aifoodb.ca |

| 1-Hydroxy-2,3,5-trimethylbenzene | ontosight.aifoodb.ca |

| 6-Hydroxypseudocumene | ontosight.aichemimpex.com |

| Phenol, 2,3,5-trimethyl- | foodb.ca |

Structure

2D Structure

3D Structure

Properties

CAS No. |

20660-35-9 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2,3,5-trimethoxyphenol |

InChI |

InChI=1S/C9H12O4/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5,10H,1-3H3 |

InChI Key |

FLOQPGJCOBOOQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5 Trimethoxyphenol and Analogous Compounds

Chemical Synthesis Pathways

The construction of the 2,3,5-trimethoxyphenol scaffold and its analogs can be achieved through several distinct chemical synthesis pathways. These methods often begin with readily available, appropriately substituted aromatic precursors and involve a sequence of reactions to introduce the required functional groups in the correct positions.

Multi-Step Synthesis from Aromatic Precursors

Multi-step synthesis provides a reliable, albeit often lengthy, route to specifically substituted aromatic compounds. The order of reactions is critical to ensure the correct regiochemistry of the final product, leveraging the directing effects of the substituents introduced at each stage libretexts.orgyoutube.com.

The process begins with the conversion of 3,4,5-trimethoxybenzoic acid into an acid halide through halogenation . This is typically achieved using a halogenating agent in the presence of a catalyst like DMF or pyridine (B92270) google.com. The resulting acid halide then undergoes ammonolysis with a strong aqueous ammonia (B1221849) solution at low temperatures (0–10 °C) to form 3,4,5-trimethoxybenzamide (B1204051) google.com.

The amide is then subjected to a Hofmann rearrangement . This reaction converts the amide into a primary amine (3,4,5-trimethoxyaniline) with one fewer carbon atom. The subsequent step is diazotization of the amine, where it is treated with a nitrous acid source to form a diazonium salt. The final step is the hydrolysis of the diazonium salt, which replaces the diazonium group with a hydroxyl group, yielding the target 3,4,5-trimethoxyphenol (B152058) google.com.

Table 1: Multi-Step Synthesis of 3,4,5-Trimethoxyphenol

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Halogenation | 3,4,5-Trimethoxybenzoic acid | Halogenating agent (e.g., SOCl₂), DMF or Pyridine | 3,4,5-Trimethoxybenzoyl halide |

| 2 | Ammonolysis | 3,4,5-Trimethoxybenzoyl halide | Strong aqueous ammonia | 3,4,5-Trimethoxybenzamide |

| 3 | Hofmann Rearrangement | 3,4,5-Trimethoxybenzamide | e.g., NaOBr | 3,4,5-Trimethoxyaniline |

| 4 | Diazotization | 3,4,5-Trimethoxyaniline | NaNO₂, H₂SO₄ | 3,4,5-Trimethoxybenzenediazonium salt |

Oxidation-cleavage reactions provide another route to phenols from appropriately substituted aromatic aldehydes and ketones. The Baeyer-Villiger and Dakin oxidations are prominent examples of this strategy.

The Baeyer-Villiger oxidation converts a ketone into an ester through oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group organic-chemistry.orgwikipedia.orgsynarchive.com. This reaction is typically performed using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid organic-chemistry.orgnih.gov. For instance, a 3,4,5-trimethoxyacetophenone could be oxidized to 3,4,5-trimethoxyphenyl acetate (B1210297). The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl, with aryl groups generally having a high tendency to migrate organic-chemistry.org. The resulting ester intermediate can then be hydrolyzed under basic conditions to yield the desired 3,4,5-trimethoxyphenol.

The Dakin reaction is a specific type of Baeyer-Villiger oxidation that transforms an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol and a carboxylate using hydrogen peroxide in a basic solution wikipedia.orgorganic-chemistry.orgrsc.orgalfa-chemistry.com. The reaction requires a hydroxyl group to be present on the aromatic ring in a position ortho or para to the carbonyl group for it to proceed effectively rsc.orgzenodo.org. The mechanism involves the nucleophilic addition of a hydroperoxide ion, followed by aryl migration and subsequent hydrolysis of the resulting phenyl ester intermediate wikipedia.org. Therefore, this method is suitable for synthesizing polyhydroxylated phenols from hydroxylated aromatic aldehydes or ketones.

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring beilstein-journals.org. This reaction is crucial for preparing the aromatic ketone precursors required for subsequent Baeyer-Villiger or Dakin oxidations. Electron-rich aromatic compounds, such as trimethoxybenzene derivatives, are suitable substrates for this reaction beilstein-journals.orgresearchgate.netnih.gov.

For example, 1,2,3-trimethoxybenzene (B147658) could be acylated with an acylating agent (like acetyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride) to produce an acetophenone (B1666503) derivative. The position of acylation is governed by the directing effects of the methoxy (B1213986) groups. This ketone can then be converted into a trimethoxyphenol through the Baeyer-Villiger oxidation and hydrolysis sequence described previously. The use of modern catalysts, including certain ionic liquids or trifluoromethanesulfonic acid, can improve the efficiency and environmental profile of the Friedel-Crafts reaction beilstein-journals.orgnih.gov.

Derivatization Strategies for Enhancing Molecular Complexity

Once a core phenolic structure like this compound is synthesized, it can be further modified to create a library of more complex molecules. Alkylation and arylation are common derivatization strategies.

Alkylation of phenols can occur at two positions: the hydroxyl group (O-alkylation) to form ethers, or the aromatic ring (C-alkylation) to form alkyl-substituted phenols. O-alkylation is typically achieved under Williamson ether synthesis conditions, using an alkyl halide in the presence of a base. C-alkylation, particularly at the ortho position, can be performed using various catalysts, including mixed oxides of iron and silica (B1680970) google.com.

Arylation involves the introduction of an aryl group. Similar to alkylation, this can result in O-arylation (diaryl ethers) or C-arylation (biaryls). The arylation of phenols can be accomplished using organometallic reagents. For example, the reaction of substituted phenols with aryllead triacetates has been shown to proceed via an initial ligand exchange to produce an intermediate that facilitates ortho-arylation rsc.org. The reactivity of the phenol (B47542) in such reactions is influenced by the electronic properties and steric hindrance of the substituents already present on the ring rsc.org.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Substrate | Reagent | Product Type |

|---|---|---|---|

| O-Alkylation | This compound | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 2,3,5-Trimethoxyalkoxybenzene |

| C-Alkylation | This compound | Alcohol (e.g., Methanol), Catalyst (e.g., Fe₂O₃-SiO₂) | Alkyl-2,3,5-trimethoxyphenol |

Condensation Reactions (e.g., Aldol (B89426) condensation involving trimethoxyphenols)

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgazom.com It typically involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. wikipedia.orgbyjus.com This reaction can be catalyzed by either acid or a base. magritek.com

In a base-catalyzed mechanism, a base, such as hydroxide (B78521) ion, abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. byjus.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. youtube.com The resulting alkoxide is protonated to form the β-hydroxy carbonyl product. youtube.com Subsequent heating in the presence of a base can lead to dehydration through an E1cB elimination mechanism, forming a stable conjugated enone. jove.com

While a specific aldol condensation starting directly with a trimethoxyphenol is less common, the corresponding trimethoxybenzaldehydes are excellent substrates for crossed aldol reactions. In a crossed aldol condensation, two different carbonyl compounds are reacted. byjus.com To achieve a good yield of a single product, one of the carbonyl compounds should not have α-hydrogens, making it unable to form an enolate. Aromatic aldehydes, such as 2,3,4-trimethoxybenzaldehyde (B140358) or 3,4,5-trimethoxybenzaldehyde, are ideal for this role. wikipedia.orgbyjus.com

A prominent application of this methodology is the synthesis of curcuminoids and their derivatives. These compounds are synthesized via a Claisen-Schmidt condensation, a type of crossed aldol condensation, between a substituted benzaldehyde (B42025) and a ketone like acetylacetone. researchgate.net For instance, novel curcumin (B1669340) mimics have been synthesized through the aldol reaction of substituted benzimidazolyl-2-carbaldehydes with ketones. nih.govelsevierpure.com Similarly, derivatives have been created using 3,4,5-trimethoxyphenyl moieties. nih.gov

Table 1: Key Steps in Base-Catalyzed Aldol Condensation

| Step | Description | Reactant(s) | Intermediate/Product |

| 1 | Enolate Formation | Carbonyl compound with α-hydrogen, Base (e.g., OH⁻) | Resonance-stabilized enolate |

| 2 | Nucleophilic Attack | Enolate, Second carbonyl compound | Alkoxide intermediate |

| 3 | Protonation | Alkoxide intermediate, Proton source (e.g., H₂O) | β-hydroxy carbonyl compound (Aldol adduct) |

| 4 | Dehydration (optional) | β-hydroxy carbonyl compound, Heat/Base | α,β-unsaturated carbonyl compound (Enone) |

Etherification and Esterification Approaches (e.g., preparation of methyl ether derivatives)

The hydroxyl group of phenols can be readily converted into ethers or esters through well-established reactions.

Etherification: The Williamson ether synthesis is a widely used and efficient method for preparing ethers, including phenolic ethers. wikipedia.org The reaction involves the deprotonation of a phenol with a strong base to form a more nucleophilic phenoxide ion. wikipedia.orgorganicchemistrytutor.com This phenoxide then reacts with a primary alkyl halide, such as methyl iodide or ethyl bromide, in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.com

The choice of base is crucial; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). masterorganicchemistry.comorganic-synthesis.com The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comorganic-synthesis.com For phenols, which are more acidic than alcohols, bases like K₂CO₃ are often sufficient. organic-synthesis.com Solvent-free conditions using a solid base like NaHCO₃ or K₂CO₃ have also been developed as an environmentally friendly alternative. researchgate.net While primary alkyl halides give the best results, secondary and tertiary halides are more likely to undergo E2 elimination, reducing the ether yield. wikipedia.orgmasterorganicchemistry.com

Esterification: Direct esterification of phenols with carboxylic acids is often slow and inefficient. libretexts.org Therefore, more reactive derivatives of carboxylic acids, such as acyl chlorides (acid chlorides) or acid anhydrides, are typically used. libretexts.orgarkat-usa.org

Using Acyl Chlorides: Phenols react with acyl chlorides like ethanoyl chloride at room temperature to form a phenolic ester and hydrogen chloride gas. libretexts.org To enhance the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol can first be converted to the more reactive phenoxide ion by treatment with sodium hydroxide. libretexts.org Various catalysts, such as titanium oxide (TiO₂), can also facilitate this reaction under solvent-free conditions. niscpr.res.in

Using Acid Anhydrides: The reaction of phenols with acid anhydrides, such as acetic anhydride (B1165640), is generally slower than with acyl chlorides and may require gentle warming. libretexts.orgchemguide.co.uk This reaction produces the phenolic ester and a carboxylic acid as a byproduct. chemguide.co.uk The process can be catalyzed by strong acids or proceed without a catalyst. google.comjetir.org The reaction of formic acid/acetic anhydride mixtures with phenols has been studied, affording mainly formate (B1220265) esters. researchgate.net

Catalytic methods for the direct esterification of phenols with carboxylic acids have also been developed, employing catalysts such as a borate-sulfuric acid complex or phosphorous acid to drive the reaction. google.comgoogle.com

Biosynthetic Routes and Enzymatic Transformations

Nature employs sophisticated enzymatic machinery to synthesize and modify phenolic compounds in various organisms, including microorganisms.

Microorganism-Mediated Biosynthesis of Trimethoxyphenol Derivatives (e.g., methylation pathways involving fungal species)

Fungi are known to synthesize a wide array of secondary metabolites, including various phenolic compounds. researchgate.netresearchgate.net These organisms can perform complex chemical transformations, including the methylation of hydroxyl groups on aromatic rings.

Studies on the basidiomycete Lentinus degener have shown its ability to produce 4-methoxytoluquinol. nih.gov Isotopic labeling experiments revealed that the O-methyl group in this compound was derived from methionine, a common methyl donor in biological systems, indicating an active methylation pathway. nih.gov

Fungi from the genus Trichoderma are also known to produce and metabolize phenolic compounds. mdpi.comnih.gov While some studies focus on the antifungal properties of these compounds, the metabolic pathways involve various enzymatic modifications. mdpi.com The ability of Trichoderma and Penicillium species to degrade phenols formed during lignin (B12514952) pyrolysis further points to their capacity to process and transform aromatic structures. nih.gov The interaction between the fungal species and its substrate can significantly influence the production of these bioactive metabolites. researchgate.net

Enzyme Systems Catalyzing Hydroxylation and Methylation in Related Phenols

The biosynthesis and modification of phenolic compounds rely on specific classes of enzymes that catalyze hydroxylation and methylation reactions.

Hydroxylation Enzymes: The selective introduction of hydroxyl groups onto aromatic rings is a challenging chemical reaction but is efficiently achieved by biocatalysts. nih.govresearchgate.net Several enzyme families are responsible for the hydroxylation of aromatic compounds:

Flavin-dependent Monooxygenases: These enzymes catalyze the hydroxylation of various phenolic compounds. nih.gov They can be single-component or two-component systems and are useful for modifying the biological properties of their substrates. nih.gov

Cytochrome P450 Monooxygenases: This large family of heme-containing enzymes is well-known for its role in hydroxylating a wide range of aromatic substrates. nih.govresearchgate.net

Dioxygenases: These enzymes, such as Rieske-type dioxygenases, introduce two oxygen atoms into their substrates. nih.govresearchgate.net

These enzymatic systems represent a green alternative for producing hydroxylated aromatics, which are valuable precursors for pharmaceuticals and other fine chemicals. nih.govmdpi.com

Methylation Enzymes: The methylation of the hydroxyl groups of phenolic compounds is a critical step in many biosynthetic pathways.

Catechol-O-methyltransferase (COMT): COMT is a well-characterized enzyme that catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate (a compound with two adjacent hydroxyl groups on an aromatic ring). taylorandfrancis.comwikipedia.org This enzyme is involved in the inactivation of catecholamine neurotransmitters and can also act on other catechol-containing compounds like catechol estrogens and certain flavonoids. wikipedia.orgnih.gov Kinetic studies show that various polyphenols can act as inhibitors of COMT, binding to the active site in a manner similar to the natural substrates. nih.govnih.gov

Oxidation Reactions and Pathways

Detailed experimental studies on the oxidation of this compound are not readily found in the surveyed literature. However, the oxidation of other substituted phenols provides a framework for potential reactivity. Phenolic compounds, in general, are susceptible to oxidation, which can proceed via various mechanisms to form phenoxy radicals, quinones, and ring-opened products. The rate and pathway of oxidation are highly dependent on the oxidant, catalyst, and reaction conditions.

Catalytic Oxidation Mechanisms (e.g., in the presence of metal oxides or polyoxometalates)

While there is no specific data for this compound, studies on similar compounds like 2,3,5-trimethylphenol (B45783) have shown that catalytic oxidation can be achieved using metal-based catalysts. For instance, cobalt-based solid catalysts have been used for the oxidation of 2,3,5-trimethylphenol with hydrogen peroxide, leading to the formation of 2,3,5-trimethylbenzoquinone and 2,3,5-trimethylhydroquinone. The proposed mechanism involves a heterolytic pathway. It is plausible that this compound would undergo a similar oxidation to form the corresponding 2,3,5-trimethoxybenzoquinone, though the specific efficacy of different catalysts and the reaction kinetics would require experimental verification.

Photooxidation Processes and Mechanisms

Research on the photooxidation of this compound is not available. For the related 2,3,5-trimethylphenol, photooxidation using hypocrellins as catalysts under visible light has been shown to selectively yield 2,3,5-trimethylbenzoquinone. The mechanism likely involves the generation of singlet oxygen or other reactive oxygen species that attack the electron-rich phenol ring. A similar pathway could be hypothesized for this compound, but experimental data is necessary to confirm the products and mechanism.

Electrochemical Oxidation Studies

Specific electrochemical oxidation studies for this compound have not been reported. Generally, the electrochemical oxidation of phenols at an electrode surface proceeds through the formation of a phenoxy radical. This radical can then undergo further oxidation to form quinone-type structures or polymerize on the electrode surface. The oxidation potential and subsequent reaction pathways are influenced by the substituents on the aromatic ring, the pH of the solution, and the electrode material.

Substitution Reactions on the Aromatic Ring

The electron-rich nature of the this compound ring, due to the strong activating effects of the hydroxyl and methoxy groups, suggests it would be highly reactive towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (e.g., nitration leading to amino-trimethoxy phenol derivatives)

No specific studies on the nitration of this compound were found. Phenols are highly susceptible to electrophilic substitution reactions like nitration. The hydroxyl and methoxy groups are ortho-, para-directing activators. In this compound, the positions ortho and para to the hydroxyl group (positions 4 and 6) are the most likely sites for electrophilic attack. However, the position C6 is sterically hindered by the C5-methoxy group. Therefore, substitution would be expected to occur predominantly at the C4 position.

Nitration of phenols can be complex and may lead to oxidation by-products, especially under harsh conditions (e.g., concentrated nitric acid). Milder nitrating agents, such as dilute nitric acid or metal nitrates in organic solvents, are often used to control the reaction. The resulting nitro-trimethoxyphenol could then be reduced to the corresponding amino-trimethoxyphenol derivative.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group (like a halide). The this compound ring is activated by electron-donating groups, making it inherently unreactive towards nucleophilic attack. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, the phenol would first need to be modified to include a suitable leaving group and strong electron-withdrawing substituents.

Chemical Reactivity and Reaction Mechanisms of 2,3,5 Trimethoxyphenol

While specific experimental studies on the chemical reactivity of 2,3,5-trimethoxyphenol are limited in publicly available scientific literature, its reaction mechanisms can be inferred from the well-established chemistry of related methoxyphenols. The reactivity is primarily dictated by the interplay of the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups attached to the benzene (B151609) ring. These groups activate the aromatic ring towards electrophilic attack and are central to its radical and rearrangement reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5 Trimethoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Efforts to locate ¹H NMR data for the analysis of aromatic and aliphatic protons, ¹³C NMR data for the assignment of the carbon skeleton, and two-dimensional NMR (e.g., COSY, HMQC, HMBC) studies to elucidate connectivity were unsuccessful. This type of data is fundamental for confirming the precise arrangement of atoms within the 2,3,5-Trimethoxyphenol molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Similarly, searches for High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact molecular weight and elemental composition, and Tandem Mass Spectrometry (MS/MS) data, essential for understanding the compound's structural fragmentation pathways, did not yield any relevant results for this compound.

The consistent retrieval of information for related but structurally distinct compounds, such as 2,3,5-Trimethylphenol (B45783) and other isomers like 3,4,5-Trimethoxyphenol (B152058), underscores the specific absence of information for the target compound. Without primary data from synthesis and characterization reports, the generation of an accurate and scientifically valid article on the advanced spectroscopic characterization of this compound is not possible.

Further research, including the potential synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the original request.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational motions of molecular bonds, providing a unique "fingerprint" spectrum for a given compound. mdpi.com Both FT-IR and Raman spectroscopy measure the interaction of energy with molecular bonds, offering complementary information for a comprehensive analysis. thermofisher.comspectroscopyonline.com

Fourier Transform Infrared (FT-IR) spectroscopy is an absorption technique that measures the absorption of mid-infrared light by a sample. thermofisher.com Specific molecular bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. These absorptions appear as peaks in the FT-IR spectrum, allowing for the identification of functional groups. For this compound, the key functional groups—hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and the aromatic ring—give rise to distinct and identifiable absorption bands.

The FT-IR spectrum of this compound is expected to exhibit the following characteristic peaks:

O-H Stretch: A prominent, broad absorption band characteristic of the hydroxyl group.

C-H Stretches: Absorptions corresponding to both aromatic C-H bonds on the benzene (B151609) ring and aliphatic C-H bonds within the methoxy groups.

C=C Aromatic Ring Stretches: A series of sharp peaks in the fingerprint region, indicative of the benzene ring.

C-O Stretches: Strong absorptions associated with the aryl ether and phenol (B47542) C-O bonds.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretching | Phenolic -OH | 3550 - 3200 | Strong, Broad |

| C-H Aromatic Stretching | Ar-H | 3100 - 3000 | Medium |

| C-H Aliphatic Stretching | -OCH₃ | 2950 - 2850 | Medium |

| C=C Aromatic Ring Stretching | Benzene Ring | 1600 - 1450 | Medium-Strong |

| C-O Aryl Ether Stretching (asym.) | Ar-O-CH₃ | 1275 - 1200 | Strong |

| C-O Aryl Ether Stretching (sym.) | Ar-O-CH₃ | 1075 - 1020 | Strong |

| O-H Bending | Phenolic -OH | 1410 - 1310 | Medium |

| C-H Aromatic Bending (out-of-plane) | Ar-H | 900 - 675 | Strong |

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. thermofisher.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman is particularly sensitive to non-polar, symmetric bonds, which may be weak or inactive in the IR spectrum.

For this compound, Raman spectroscopy is highly effective for observing the vibrations of the aromatic ring and the symmetric vibrations of the methoxy groups. Key expected signals in the Raman spectrum would include:

Aromatic Ring Vibrations: Strong signals corresponding to the symmetric "breathing" modes of the benzene ring.

C-O-C Symmetric Stretches: Vibrations associated with the ether linkages.

C-H Stretches: Both aromatic and aliphatic C-H stretching modes are observable.

The combination of FT-IR and Raman provides a more complete vibrational characterization of the molecule. spectroscopyonline.com

Interactive Table: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Aromatic Stretching | Ar-H | 3100 - 3000 | Strong |

| C-H Aliphatic Stretching | -OCH₃ | 2950 - 2850 | Medium-Strong |

| Aromatic Ring Breathing | Benzene Ring | ~1600 and ~1000 | Strong |

| C-O-C Symmetric Stretching | Ar-O-CH₃ | 1100 - 1000 | Medium |

| C-C Ring Stretching | Benzene Ring | 1620 - 1580 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct an electron density map and, from that, a definitive model of the molecular structure. This provides exact data on bond lengths, bond angles, and torsional angles.

While detailed crystallographic data for this compound itself is not widely published, the structure of its derivatives has been successfully elucidated using this method. A notable example is the potent anti-invasive agent 2-(3-methyl-2-butenyl)-3,4,5-trimethoxyphenol , whose solid-state molecular structure was unequivocally determined through X-ray crystallography. nih.gov This analysis confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state, including the orientation of the methoxy and prenyl groups relative to the phenol ring.

Interactive Table: Structural Parameters Obtained from X-ray Crystallography

| Parameter | Description | Example Application |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the crystal unit cell. | Defines the overall molecular shape and conformation. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångströms). | Confirms bond orders (single, double, triple). |

| Bond Angles | The angle formed by three connected atoms (in degrees). | Determines local geometry (e.g., tetrahedral, trigonal planar). |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. | Defines the conformation of flexible parts of the molecule. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. | Reveals intermolecular interactions like hydrogen bonding. |

Electronic Absorption Spectroscopy (e.g., UV-Vis for conjugated systems in derivatives)

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about electronic transitions within a molecule. It is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions. The benzene ring in this compound acts as a chromophore.

The true power of UV-Vis spectroscopy in this context is realized when analyzing derivatives with extended conjugated systems. Conjugation refers to a system of alternating double and single bonds. As the extent of conjugation in a molecule increases, the energy required for an electronic transition (from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) decreases. utoronto.ca This results in the absorption of light at longer wavelengths, an effect known as a bathochromic or "red" shift. libretexts.org

For instance, if this compound were derivatized to include a side chain with additional double bonds (e.g., a cinnamoyl group), the conjugated system would be extended. This extension would cause the maximum absorption wavelength (λmax) to shift to a longer value compared to the parent compound. libretexts.orgshimadzu.com A significant extension of the conjugated system can even shift the absorption from the UV into the visible region of the spectrum, causing the compound to appear colored. utoronto.calibretexts.org

Interactive Table: Effect of Conjugation on UV-Vis Absorption (Conceptual)

| Compound Type | Conjugated System Example | Expected λmax Range (nm) | Region |

| Parent Phenol (e.g., this compound) | Substituted Benzene Ring | ~270 - 290 | UV |

| Derivative with Extended Conjugation | Benzene-C=C-C=O | >300 | UV-A |

| Derivative with Highly Extended Conjugation | Polyene chain attached to ring | >400 | Visible |

Theoretical and Computational Studies of 2,3,5 Trimethoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules like 2,3,5-trimethoxyphenol. These methods, grounded in the principles of quantum mechanics, offer a microscopic view of molecular properties.

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of phenolic compounds due to its balance of accuracy and computational efficiency. nih.gov For trimethoxyphenols, such as the isomer 3,4,5-trimethoxyphenol (B152058), DFT calculations, often using the B3LYP functional with extended basis sets, are employed to determine the most stable molecular conformation (optimized geometry). researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on substituted phenols consistently show that the hydroxyl group's O-H bond lies within the plane of the aromatic ring, which maximizes the interaction between the oxygen's lone pair electrons and the ring's π-orbitals. researchgate.net

Beyond molecular geometry, DFT is used to explore the electronic properties that govern reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excitable and potentially more reactive. nih.gov

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govresearchgate.net For phenolic compounds, the area around the hydroxyl oxygen atom typically shows a negative potential, indicating its role as a site for electrophilic attack or hydrogen bonding.

Table 1: Representative DFT-Calculated Properties for Trimethoxyphenol Isomers

| Property | Description | Typical Finding for Trimethoxyphenols |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | The O-H bond is coplanar with the aromatic ring. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A narrow gap indicates higher chemical reactivity. nih.gov |

| MEP | Maps the electrostatic potential on the molecule's surface. | Negative potential is concentrated around oxygen atoms. nih.gov |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are "first-principles" methods that solve the Schrödinger equation without relying on empirical data. dtic.mil Methods like Hartree-Fock (HF) and more advanced techniques such as Complete Active Space Self-Consistent Field (CASSCF) provide a rigorous framework for studying molecular orbitals. dtic.milresearchgate.net

For a molecule like this compound, these calculations construct a total molecular wavefunction from a combination of molecular orbitals, often represented by a Slater determinant. dtic.mil Ab initio methods are instrumental in obtaining a detailed description of the electronic states and orbital interactions. For example, in studying phenol (B47542), CASSCF calculations have been used to define the active space, which includes the oxygen lone pair and various π orbitals, to accurately model its electronic spectrum and photochemical behavior. researchgate.net While computationally more intensive than DFT, ab initio methods are crucial for high-accuracy calculations and for systems where DFT may be less reliable, such as those with significant multiconfigurational character. arxiv.org

Thermochemical Property Calculations

Computational methods are extensively used to predict the thermochemical properties of phenolic compounds, which are vital for assessing their antioxidant capabilities. The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT), and the ease of this process is quantified by the O-H bond dissociation energy (BDE). nih.govpan.olsztyn.pl

The BDE represents the enthalpy change required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. mdpi.com A lower BDE value indicates a weaker O-H bond, making the hydrogen atom more readily donatable to a free radical, thus signifying a more potent antioxidant. pan.olsztyn.plnih.gov

DFT calculations, particularly using functionals like B3LYP, have proven effective in accurately predicting O-H BDEs for a wide range of substituted phenols. researchgate.netmdpi.com Theoretical studies on 3,4,5-trimethoxyphenol have been performed to calculate its O-H BDE, providing insights into how the three methoxy (B1213986) substituents collectively influence the bond strength. researchgate.net The position and electronic nature of substituents on the phenol ring significantly impact the BDE; electron-donating groups generally lower the BDE by stabilizing the resulting phenoxyl radical, whereas electron-withdrawing groups tend to increase it. pan.olsztyn.plmdpi.com

Table 2: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Phenol and a Trimethoxyphenol Isomer

| Compound | Computational Method | Calculated O-H BDE (kcal/mol) |

|---|---|---|

| Phenol | (RO)B3LYP/6-311++G(2df,2p) | 87.5 mdpi.com |

Note: Values are representative and can vary slightly with the specific level of theory and basis set used.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations of this compound requires mapping the potential energy surface (PES) for a given reaction. Computational chemistry allows for the detailed exploration of reaction pathways, connecting reactants to products via transition states. arxiv.orgarxiv.org

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. mdpi.comscm.com Locating the precise geometry and energy of the TS is crucial for calculating the reaction's activation energy, which determines the reaction rate. DFT calculations are commonly used to model these pathways. The process involves optimizing the geometry of the reactants, products, and the transition state. A key confirmation of a true transition state is the presence of exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. scm.com

For example, in the study of the enzymatic degradation of lignin-like compounds, DFT has been used to model the non-enzymatic steps of the reaction, which include processes like radical formation, water addition, and bond transformations. mdpi.com By calculating the energies of all intermediates and transition states, a complete energy profile of the reaction can be constructed, revealing whether each step is endothermic or exothermic and identifying the rate-determining step. mdpi.com This type of analysis could be applied to model the oxidation or other reactions of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. researchgate.net

For a flexible molecule like this compound, which has rotatable methoxy groups, MD simulations can reveal the different conformations the molecule can adopt in various environments (e.g., in a vacuum or in a solvent). This is known as conformational analysis. youtube.comyoutube.com By simulating the molecule's trajectory over time, researchers can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. A simulation of this compound in a solvent like water would show how solvent molecules arrange themselves around the solute and detail the specific hydrogen bonding interactions between the phenolic hydroxyl group and water. These simulations provide insight into solvation effects and how the environment influences the molecule's structure and reactivity.

Applications of 2,3,5 Trimethoxyphenol in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Pharmaceutical Compounds

While polysubstituted phenols are crucial intermediates in medicinal chemistry, the direct role of 2,3,5-trimethoxyphenol in the synthesis of well-known natural drugs is not prominently reported. For instance, the synthesis of the flavonoid scutellarin (B1681692) and its aglycone, scutellarein, utilizes its isomer, 3,4,5-trimethoxyphenol (B152058) , as a key starting material. researchgate.netnbinno.com Research has demonstrated efficient, multi-step synthetic routes to these natural products beginning with the acylation and subsequent cyclization of derivatives of 3,4,5-trimethoxyphenol. researchgate.net

The broader class of trimethoxylated aromatic compounds is of significant interest in the development of potential anticancer agents. Although direct synthesis from this compound is not detailed, complex derivatives containing the 2,3,5-trimethoxy phenyl moiety have been investigated. For example, a chalcone (B49325) derivative, 2′-hydroxy-2,3,5′-trimethoxychalcone , has been incorporated into aspirin-conjugated polymeric micelles. These nanoparticles were studied for their potential anticancer effects against cervical cancer, where they were found to inhibit cell proliferation and induce apoptosis in HeLa cells. This suggests that the 2,3,5-trimethoxy substitution pattern can be a feature of pharmacologically active molecules, even if the phenol (B47542) itself is not the direct precursor in all documented syntheses.

Precursor for Advanced Functional Materials

The synthesis of advanced functional materials such as phthalocyanines often relies on substituted phenolic precursors. However, research in this area points to the use of 2,3,5-trimethylphenol (B45783) rather than this compound. Phthalocyanines are large, aromatic macrocycles with extensive applications as dyes, pigments, and materials for nonlinear optics, sensors, and photodynamic cancer therapy.

Derivatives of 2,3,5-trimethylphenol are used to introduce peripheral bulky groups onto the phthalocyanine (B1677752) macrocycle. This substitution enhances the solubility of the final material in organic solvents, preventing the aggregation that would otherwise quench its useful photophysical properties. The synthesis involves the nucleophilic substitution of a phthalonitrile (B49051) precursor with 2,3,5-trimethylphenol, followed by a metal-templated cyclotetramerization to form the final substituted phthalocyanine complex. The resulting materials exhibit high thermal stability and unique spectral properties. There is no readily available scientific literature demonstrating a similar use of this compound as a precursor for phthalocyanines or other related conjugated systems.

Applications in Specialty Chemical Synthesis

In the field of specialty chemicals, particularly fragrances, substituted phenols are valued for their distinct aromatic profiles. The International Fragrance Association (IFRA) lists 2,3,5-trimethylphenol as a fragrance ingredient. nih.gov Its organoleptic properties contribute to the scent profiles of various commercial products. However, a similar application for this compound is not documented in fragrance industry databases or related chemical literature. The substitution of methyl groups with methoxy (B1213986) groups significantly alters the molecule's polarity, volatility, and interaction with olfactory receptors, meaning its scent profile would be distinctly different and its suitability as a fragrance ingredient is not established.

Development of Derivatives with Specific Physicochemical Attributes

The development of novel molecules with tailored properties is a cornerstone of synthetic chemistry. While broad applications for this compound are not widely reported, its structure serves as a foundation for derivatives with specific physicochemical attributes. The primary hydroxyl group and the methoxy-substituted aromatic ring are sites for chemical modification to influence properties like biological activity, solubility, and electronic characteristics.

A key example is in the development of potential therapeutics. As mentioned previously, a complex chalcone derivative containing a 2,3,5-trimethoxyphenyl moiety was synthesized and evaluated for its anticancer properties. The research focused on creating a nanoparticle drug delivery system to enhance the efficacy of the compound. The resulting aspirin-conjugated nanoparticles, incorporating 2′-hydroxy-2,3,5′-trimethoxychalcone , demonstrated significant inhibition of proliferation and induction of apoptosis in HeLa cancer cells, with an IC50 value of 4.172 µM. This work highlights how the this compound scaffold can be incorporated into more complex molecules to achieve specific biological outcomes.

Analytical Methodologies for the Detection and Quantification of 2,3,5 Trimethoxyphenol

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 2,3,5-Trimethoxyphenol from complex mixtures. Both gas and liquid chromatography are powerful tools for this purpose, each with distinct advantages.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds, including phenols. nih.gov For polar analytes like this compound, derivatization is often a necessary step to increase volatility and thermal stability, which enhances chromatographic performance. nih.govphenomenex.com The separation is typically achieved on fused-silica capillary columns. The choice of stationary phase is critical for resolving isomers and related compounds; common phases include polysiloxanes of varying polarities. chula.ac.th

Several detection systems can be coupled with GC for the analysis of phenols:

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful and common technique for the identification and quantification of phenols. nih.govchula.ac.th It provides high selectivity and sensitivity, and the resulting mass spectra offer structural information that confirms the identity of the analyte. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity by monitoring specific ions characteristic of the target compound. oup.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) : For highly complex samples containing numerous substituted phenols, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior resolving power and sensitivity. This technique provides highly detailed chemical fingerprints of complex mixtures.

| Parameter | Typical Conditions for Substituted Phenol (B47542) Analysis |

| Column Type | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d.) |

| Stationary Phase | Nonpolar (e.g., DB-5MS) or mid-polarity polysiloxane |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature programmed ramp (e.g., initial temp 35-60°C, ramp at 5-10°C/min to 250-280°C) |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile, or thermally labile compounds, and can often be performed without derivatization. Reverse-phase (RP) HPLC is the most common mode for separating phenols.

For this compound, a reverse-phase method would likely be employed. sielc.com The separation is achieved on a column packed with a nonpolar stationary phase, such as C18, while a polar mobile phase is used for elution. sielc.comsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier. sielc.comsielc.com For mass spectrometry compatibility, volatile acids like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com

Detectors for HPLC analysis of phenols include:

UV-Vis Detector : Phenolic compounds possess chromophores that absorb ultraviolet light, making UV detection a straightforward and robust method for their quantification.

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and allows for definitive identification of the analyte based on its mass-to-charge ratio.

| Parameter | Example Conditions for Trimethoxyphenol Analysis sielc.com |

| Column Type | Reverse-Phase (e.g., Newcrom R1, C18) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier |

| Modifier | Phosphoric acid (for UV) or Formic acid (for MS) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Mode | Isocratic or Gradient elution |

Sample Preparation and Derivatization Techniques for Enhanced Analysis

Effective sample preparation is crucial to isolate this compound from the sample matrix and remove interferences prior to chromatographic analysis. Techniques can range from simple liquid-liquid extraction to solid-phase extraction (SPE) or solid-phase microextraction (SPME). oup.comcdc.gov

For GC analysis, derivatization is a key preparatory step that converts the polar hydroxyl group of the phenol into a less polar, more volatile ether or ester. nih.govphenomenex.com This reduces peak tailing and improves chromatographic resolution and sensitivity.

Common derivatization strategies for phenols include:

Silylation : This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net

Acylation : This involves reacting the phenol with an acylating agent, such as acetic anhydride (B1165640), to form a more volatile acetate (B1210297) derivative. cdc.gov

Alkylation : This process converts the phenol to its corresponding ether. For example, methylation using diazomethane (B1218177) can be employed to form anisole (B1667542) derivatives. epa.gov

| Derivatization Method | Reagent Example(s) | Resulting Derivative |

| Silylation | BSTFA, MTBSTFA, TMSI | Trimethylsilyl (TMS) ether |

| Acylation | Acetic Anhydride | Acetate ester |

| Alkylation | Diazomethane, Pentafluorobenzyl bromide (PFBBr) | Methyl ether (anisole), PFB ether |

Development of Reference Standards for Accurate Analysis

The accurate quantification of this compound is fundamentally dependent on the availability and use of high-purity, certified reference materials (CRMs). A reference standard is a highly characterized material used to calibrate analytical instruments and validate methods.

For quantitative analysis, a calibration curve is constructed using solutions of the reference standard at known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its instrumental response to this curve.

The development and production of these standards are critical. Reputable suppliers produce reference standards under stringent quality management systems, such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). lgcstandards.comlgcstandards.com This ensures the material's certified value for properties like purity is accurate, traceable, and comes with a statement of uncertainty. While standards for many related compounds like 2,3,5-Trimethylphenol (B45783) are commercially available, obtaining a specific CRM for this compound is the essential first step for any validated quantitative analysis. lgcstandards.comlgcstandards.comlgcstandards.com

Environmental Considerations and Occurrence of Trimethoxyphenol Derivatives

Natural Occurrence and Isolation from Biological Sources

While 2,3,5-Trimethoxyphenol is a specific chemical entity, its presence in well-studied biological sources like buckwheat (Fagopyrum esculentum) and Psychotria capensis is not prominently documented in scientific literature. However, these plants are known to be rich sources of a wide array of other phenolic compounds.

Buckwheat (Fagopyrum esculentum)

Buckwheat is recognized as a significant source of various bioactive phenolics, which are considered valuable dietary supplements. nih.gov Extensive phytochemical analyses of buckwheat have identified numerous phenolic compounds, particularly flavonoids and phenolic acids. nih.govmdpi.com Although this compound is not listed among the principal compounds, the plant is a well-established source of the following phenolics:

Flavonoids: A major class of compounds in buckwheat, with rutin (B1680289) and quercetin (B1663063) being the most prominent. nih.govnih.gov Other flavonoids identified include orientin, vitexin, isovitexin, and isoorientin. nih.gov

Flavanols: This subclass includes catechins, such as (-)-Epicatechin. nih.gov

Phenolic Acids: Buckwheat hulls are a rich source of protocatechuic acid and gallic acid. mdpi.com

Anthocyanins: These pigments, including pelargonidin (B1210327) and cyanidin, are the most abundant type of phenolic molecules found throughout the buckwheat plant. mdpi.com

The isolation of phenolic compounds from plant matter like buckwheat is a multi-step process. It typically involves extraction using solvents of varying polarity, followed by purification techniques to separate the complex mixture into individual components. nih.gov Modern chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are essential for the separation and quantification of these compounds. nih.gov

Interactive Data Table: Major Phenolic Compounds Isolated from Buckwheat (Fagopyrum esculentum)

| Class | Compound Name | Plant Part Found |

| Flavonoid | Rutin | Hulls, Seeds, Flowers, Stems, Leaves |

| Flavonoid | Quercetin | Seeds |

| Flavonoid | Orientin | Hulls |

| Flavonoid | Vitexin | Hulls |

| Flavonoid | Isovitexin | Hulls, Seeds |

| Flavanol | (-)-Epicatechin | General |

| Phenolic Acid | Protocatechuic Acid | Hulls |

| Phenolic Acid | Gallic Acid | Hulls |

| Anthocyanin | Pelargonidin | General |

| Anthocyanin | Cyanidin | Hulls |

Psychotria capensis

The genus Psychotria comprises a large number of species, and chemical investigations have revealed the presence of numerous bioactive compounds, including alkaloids, terpenoids, and various phenolics. nih.gov While a comprehensive profile of every species is not available and specific trimethoxyphenol derivatives are not commonly cited, the genus is confirmed as a source of phenolic compounds. The isolation of these substances follows general phytochemical extraction and separation protocols. nih.gov

Environmental Fate and Degradation Pathways in Aquatic and Terrestrial Systems

The environmental fate of substituted phenols, including trimethoxyphenol derivatives, is governed by a combination of abiotic and biotic degradation processes. These compounds can be introduced into the environment through industrial effluents and the decomposition of natural products like lignin (B12514952).

Aquatic Systems

In aquatic environments, the degradation of phenolic compounds is often driven by photochemical reactions. Advanced Oxidation Processes (AOPs) are particularly effective at breaking down the stable aromatic structure of phenols. mdpi.com

Hydroxyl Radical (•OH) Oxidation: Exposure to UV light in the presence of substances like hydrogen peroxide can generate highly reactive hydroxyl radicals. These radicals attack the phenolic ring, leading to hydroxylation and the formation of intermediates such as hydroquinone (B1673460) and catechol. mdpi.com

Ozonation: Ozone (O₃) is a powerful oxidant that reacts directly with phenols, initiating a series of reactions that cleave the aromatic ring and lead to the formation of smaller, more biodegradable organic acids. mdpi.com

Biodegradation: Aquatic microorganisms can also contribute to the degradation of phenols, although this process can be slower. The persistence of these compounds allows them to be transported through water, potentially contaminating groundwater and impacting aquatic life.

Terrestrial Systems

In soil and terrestrial ecosystems, microbial activity is the primary driver of phenolic compound degradation. This biodegradation is a crucial process for removing these substances from the environment. nih.gov The central strategy employed by microorganisms involves enzymatic conversion of the phenol (B47542) into a dihydroxybenzene intermediate, typically catechol, which is then susceptible to ring cleavage. nih.govnih.gov

Initial Hydroxylation: The first step is the transformation of the phenol into catechol. This is accomplished by phenol hydroxylase enzymes, which add a hydroxyl group to the aromatic ring. nih.gov

Aromatic Ring Cleavage: Once catechol is formed, dioxygenase enzymes cleave the aromatic ring. There are two main pathways for this cleavage:

ortho-cleavage (intradiol): The enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbon atoms, leading to the formation of cis,cis-muconic acid. nih.govnih.gov

meta-cleavage (extradiol): The enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. nih.gov

Both pathways ultimately yield intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the original compound. nih.gov The degradation of more complex methoxylated phenols, which are primary pyrolysis products of lignin, also proceeds through these general pathways following initial enzymatic modifications. researchgate.net

Interactive Data Table: Summary of Degradation Pathways for Substituted Phenols

| Environment | Degradation Process | Key Reactants/Mediators | Primary Intermediates |

| Aquatic | Photochemical Oxidation | Hydroxyl Radicals (•OH), UV Light | Hydroquinone, Catechol, Benzoquinone |

| Aquatic | Ozonation | Ozone (O₃) | Ring-cleavage products (e.g., organic acids) |

| Terrestrial | Microbial Biodegradation | Bacteria, Fungi (e.g., Pseudomonas) | Catechol |

| Terrestrial | ortho-Cleavage Pathway | Catechol 1,2-dioxygenase | cis,cis-Muconic acid |

| Terrestrial | meta-Cleavage Pathway | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde |

Conclusion and Future Research Directions

Summary of Current Understanding of 2,3,5-Trimethoxyphenol and Analogues

This compound is a polysubstituted phenolic compound characterized by a benzene (B151609) ring functionalized with one hydroxyl group and three methoxy (B1213986) groups at positions 2, 3, and 5. Its chemical formula is C9H12O4, and it has a molecular weight of 184.19 g/mol . The compound is also known by its CAS number 20660-35-9 bldpharm.com.

Recent analytical studies have confirmed the natural occurrence of this compound in various plant and natural product extracts. For instance, it has been identified as a constituent in the traditional Chinese medicine preparation, Dayuanyin decoction, through the use of Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) nih.govtandfonline.com. Its presence has also been documented in the methanolic extracts of the leaves and roots of Coffea canephora (robusta coffee), marking its first identification within the Rubiaceae family research-nexus.netresearchgate.netresearchgate.netresearchgate.net. Furthermore, it has been detected in pyroligneous acids derived from wood, suggesting it is a product of lignin (B12514952) pyrolysis scribd.com.

Industrially, one of the most significant aspects of this compound is its role as a precursor in chemical synthesis. The oxidation of this compound yields the corresponding quinone, which serves as a crucial intermediate in the synthesis of Vitamin E dokumen.pub. This application underscores the compound's relevance in the pharmaceutical and nutraceutical industries. Additionally, it has been listed as a potential component in formulations for color-changing indicators in consumer products google.comgoogleapis.com.

While specific research on the biological activities of this compound is limited, its structural analogues, other methoxylated phenols, are known for a wide range of biological effects, including antioxidant and antimicrobial properties. The broader class of polyphenolic compounds is of great interest for their potential health benefits and applications in food chemistry and medicine dokumen.pub. The understanding of this compound itself is still emerging, with current knowledge primarily based on its identification in natural sources and its utility as a synthetic intermediate.

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20660-35-9 |

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

| Synonyms | Phenol (B47542), 2,3,5-trimethoxy- |

Promising Avenues for Synthesis Optimization and Novel Reaction Discovery for this compound

Currently, detailed and optimized synthetic routes specifically for this compound are not extensively reported in the public domain literature. However, the general synthesis of polysubstituted phenols provides a foundation for future research in this area. Promising avenues for the synthesis of this compound could involve the selective methoxylation of a suitably substituted phenol or benzene derivative.

Future research should focus on the development of regioselective synthetic methods. This could include:

Directed ortho-metalation (DoM): This strategy could be employed on a dimethoxyphenol precursor to introduce the third methoxy group with high regioselectivity.

Transition-metal catalyzed cross-coupling reactions: Palladium, copper, or other transition metal catalysts could be used to couple methoxy groups to a polyhalogenated phenol precursor.

Elaboration of natural products: Given its natural occurrence, semi-synthetic routes starting from more abundant related natural products could be explored.

Optimization of reaction conditions will be crucial to improve yield, reduce the formation of isomers, and ensure the scalability of the synthesis. This includes the systematic screening of catalysts, solvents, temperatures, and reaction times. The development of "green" synthetic routes, utilizing environmentally benign reagents and solvents, would also be a valuable area of investigation.

Furthermore, the discovery of novel reactions involving this compound as a substrate could lead to the synthesis of new derivatives with potentially interesting properties. For example, its single hydroxyl group provides a handle for various chemical modifications, such as etherification, esterification, and glycosylation.

Exploration of Undiscovered Applications and Biological Activities of this compound

The biological activities of this compound remain largely unexplored. However, its structural similarity to other biologically active methoxylated phenols suggests that it may possess a range of interesting properties. Future research should be directed towards a systematic evaluation of its bioactivity profile.

Key areas for investigation include:

Antioxidant Activity: Many phenolic compounds are potent antioxidants. The antioxidant capacity of this compound should be assessed using various in vitro assays, such as DPPH radical scavenging and ORAC assays.

Antimicrobial Activity: The compound should be screened against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

Anticancer Activity: Given that other trimethoxyphenyl compounds have shown cytotoxic effects against cancer cell lines, the antiproliferative activity of this compound against various human cancer cell lines should be investigated.

Enzyme Inhibition: The compound could be tested for its ability to inhibit enzymes involved in various disease pathways, such as cyclooxygenases (COX-1 and COX-2) or acetylcholinesterase.

The discovery of new biological activities could lead to novel applications in pharmaceuticals, cosmetics, and food preservation. For instance, if found to be a potent antioxidant, it could be used as a natural preservative in food products. Its role as an intermediate in Vitamin E synthesis is already established, but further exploration of its utility in the synthesis of other complex molecules is warranted dokumen.pub.

Advanced Computational and Spectroscopic Investigations for Comprehensive Molecular Understanding

A deeper understanding of the molecular properties of this compound can be achieved through a combination of advanced computational and spectroscopic techniques.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to:

Determine the optimized molecular geometry and electronic structure.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in experimental characterization.

Calculate molecular descriptors related to chemical reactivity, such as HOMO-LUMO energy gaps, ionization potential, and electron affinity.

Model its interaction with biological targets, such as enzymes or receptors, through molecular docking studies.

Spectroscopic Investigations: A comprehensive spectroscopic characterization of purified this compound is essential.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for structural elucidation. Advanced 2D NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignments of all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) experiments can elucidate its fragmentation pathways, which is useful for its identification in complex mixtures nih.govtandfonline.com. The fragmentation of the [M+H]+ ion at m/z 185.0807 has been observed to produce fragment ions at m/z 170.0565 (loss of CH3) and m/z 153.0546 (loss of CH3OH) tandfonline.com.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the functional groups present in the molecule and their vibrational modes.

UV-Vis Spectroscopy: This can be used to study the electronic transitions within the molecule.

The table below summarizes some of the observed mass spectrometry data for this compound.

| Ion | m/z (observed) | Fragmentation |

| [M+H]+ | 185.0807 | - |

| [M+H - CH3]+ | 170.0565 | Loss of a methyl group |

| [M+H - CH3OH]+ | 153.0546 | Loss of methanol |

Interdisciplinary Research Integrating this compound in Emerging Fields

The unique structure of this compound makes it a candidate for interdisciplinary research in several emerging fields.

Materials Science: As a polyphenolic compound, it could be explored as a monomer for the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or biodegradability. Its antioxidant properties might also be harnessed in the development of antioxidant coatings or packaging materials.

Nutraceuticals and Functional Foods: Its presence in coffee suggests it is a component of the human diet research-nexus.netresearchgate.net. Research into its bioavailability, metabolism, and potential health benefits upon consumption could lead to its development as a nutraceutical ingredient.

Biotechnology: The enzymes responsible for the biosynthesis of this compound in plants could be identified and characterized. This knowledge could then be used in metabolic engineering approaches to produce the compound in microbial or plant-based systems.

Environmental Science: As a component of wood pyroligneous acid, its environmental fate and potential ecological effects could be an area of study scribd.com. It could also potentially be used as a biomarker for certain types of biomass burning.

Integrating the study of this compound into these and other fields will require collaboration between chemists, biologists, material scientists, and engineers, and is likely to uncover new and exciting applications for this molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.